N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate
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Overview
Description
N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate is a complex organic compound with the molecular formula C26H54N4O3 and a molecular weight of 470.732 g/mol . This compound is characterized by its long aliphatic chain and multiple amine groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate typically involves the reaction of octadec-9-enoic acid with a polyamine such as triethylenetetramine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate can undergo various chemical reactions, including:
Oxidation: The double bond in the octadec-9-enamide moiety can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to saturate the double bond, converting it into a fully saturated amide.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Alkyl halides or acyl chlorides are typical reagents for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated amides.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate involves its interaction with biological membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms .
Comparison with Similar Compounds
Similar Compounds
N-[2-[(2-Aminoethyl)amino]ethyl]-9-octadecenamide: Similar structure but lacks the additional amine group.
N-(2-Aminoethyl)acetamide: Contains a shorter aliphatic chain and different functional groups.
Triethylenetetramine: A polyamine with multiple amine groups but no long aliphatic chain.
Uniqueness
N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate is unique due to its combination of a long aliphatic chain and multiple amine groups, which confer both hydrophobic and hydrophilic properties. This dual nature makes it particularly useful in applications requiring amphiphilic molecules .
Properties
CAS No. |
93942-09-7 |
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Molecular Formula |
C24H50N4O.C2H4O2 C26H54N4O3 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
acetic acid;(E)-N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C24H50N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25;1-2(3)4/h9-10,26-27H,2-8,11-23,25H2,1H3,(H,28,29);1H3,(H,3,4)/b10-9+; |
InChI Key |
RZWXGISNLORIRK-RRABGKBLSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNCCN.CC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCN.CC(=O)O |
Origin of Product |
United States |
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